molecular formula C11H11ClIN3 B13204326 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine

Cat. No.: B13204326
M. Wt: 347.58 g/mol
InChI Key: CFEVGLGZOMHVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chlorine, ethyl, and iodine substituents on the quinoline ring. This unique structure imparts distinct reactivity and selectivity, making it particularly valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H11ClIN3

Molecular Weight

347.58 g/mol

IUPAC Name

5-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C11H11ClIN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

CFEVGLGZOMHVSO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=NC2=C(C=CC(=C21)Cl)I)N

Origin of Product

United States

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